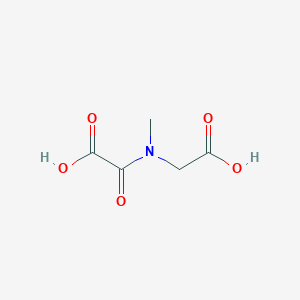

Glycine, N-(carboxycarbonyl)-N-methyl-

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[carboxymethyl(methyl)amino]-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO5/c1-6(2-3(7)8)4(9)5(10)11/h2H2,1H3,(H,7,8)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATDVRKPDMQGIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566573 | |

| Record name | N-Methyl-N-oxaloglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82505-42-8 | |

| Record name | N-Methyl-N-oxaloglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Carboxycarbonyl N Methylglycine

Direct Synthesis Routes for N-(Carboxycarbonyl)-N-methylglycine

N-methyliminodiacetic acid (MIDA) is a derivative of the amino acid glycine (B1666218) and serves as a robust chelating agent for various metals. researchgate.net Its synthesis can be approached through methods that build upon simpler amino acid precursors.

A preparative route to N-methyliminodiacetic acid involves a two-step process starting from glycine. The initial step involves the N-alkylation of glycine with a carboxymethyl group, followed by methylation of the resulting secondary amine.

First, iminodiacetic acid is synthesized by reacting glycine with chloroacetic acid under basic conditions. This nucleophilic substitution reaction attaches a carboxymethyl group to the nitrogen atom of glycine.

Following the formation of iminodiacetic acid, the secondary amine is methylated to yield the target molecule, N-methyliminodiacetic acid. A common method for this transformation is the Eschweiler–Clarke reaction. researchgate.net This reaction utilizes formaldehyde (B43269) and formic acid to introduce a methyl group onto the nitrogen atom, providing a reliable route to the final product. researchgate.net An alternative, more direct synthesis involves the reaction of methylamine (B109427) with chloroacetic acid. researchgate.net

Synthesis of Related N-Methylglycine Derivatives and Analogues

The structural motif of N-methylglycine (sarcosine) is a key component in a variety of derivatives and analogues. wikipedia.org The synthesis of these related compounds employs a range of chemical strategies, from simple alkylations to complex multi-component and asymmetric reactions.

N-alkylated glycine derivatives can be effectively prepared through the aminolysis of chloroacetic acid with respective alkylamines. mdpi.com This method represents a direct nucleophilic substitution where the primary or secondary amine displaces the chloride from chloroacetic acid. Research has demonstrated the synthesis of several N-alkylglycinium chlorides and nitrates using this approach, which were subsequently characterized by single-crystal X-ray diffraction and infrared spectroscopy. mdpi.com

Table 1: Examples of N-Alkylated Glycine Derivatives Synthesized via Aminolysis

| Starting Amine | Chloroacetic Acid | Product |

|---|---|---|

| Ethylamine | Yes | H₂EtGlyCl (N-Ethylglycinium chloride) |

| n-Propylamine | Yes | H₂(n-PrGly)Cl (N-(n-Propyl)glycinium chloride) |

This interactive table is based on data from a study on the synthesis and solid-state characterization of N-alkylated glycine derivatives. mdpi.com

N-acylglycines are a class of compounds where an acyl group is attached to the nitrogen atom of glycine. Their synthesis can be achieved through both biochemical and chemical pathways.

Biochemically, the formation of N-acylglycines is often catalyzed by enzymes such as glycine N-acyltransferase (GLYAT). nih.govnih.gov This process typically involves the activation of a fatty acid to its corresponding acyl-CoA thioester, which then reacts with glycine. nih.govnih.gov

Chemically, one notable approach is the amidocarbonylation reaction. A process for preparing N-acetylglycine involves reacting paraformaldehyde, an amide (like acetamide), carbon monoxide, and hydrogen in the presence of a cobalt-containing catalyst. google.com This method provides a direct route to N-acylglycines, which are important intermediates for the synthesis of other amino acids. google.com

Key Pathways in N-Acylglycine Biosynthesis nih.govnih.govresearchgate.netusf.edu

Glycine-Dependent Pathway: A fatty acid is activated by an acyl-CoA synthetase and subsequently conjugated with glycine via a glycine N-acyltransferase (GLYAT). nih.govnih.gov

Sequential Oxidation: An N-acylethanolamine is oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to form the corresponding N-acylglycine. nih.govusf.edu

The asymmetric synthesis of α-amino acids is crucial for producing enantiomerically pure compounds for pharmaceutical and biological applications. A powerful strategy involves the use of chiral nucleophilic glycine equivalents. nih.gov

One prominent method utilizes chiral Ni(II) complexes of Schiff bases derived from glycine. nih.gov These chemically stable yet highly reactive complexes allow for the stereocontrolled alkylation and condensation reactions of the glycine moiety. nih.govresearchgate.net By employing a chiral ligand on the nickel complex, it is possible to direct the approach of electrophiles, leading to high diastereoselectivity in the formation of new stereogenic centers. nih.gov This approach has been successfully applied in Michael addition reactions to create β-substituted pyroglutamic acids with excellent stereochemical control. nih.gov

The synthesis of fluorinated amino acids, such as α,α-difluoroglycine derivatives, has garnered significant attention due to their unique properties in medicinal chemistry. A modern and efficient method for their preparation is a three-component reaction (3CR). researchgate.netnih.gov

This reaction utilizes an amine, difluorocarbene (often generated in situ), and carbon dioxide (CO₂) as the C1 source. hokudai.ac.jpresearchgate.net The process is computationally designed and involves the formation of an ammonium (B1175870) ylide intermediate, which then reacts with CO₂. researchgate.net This methodology has a broad substrate scope, accommodating various tertiary amines and heterocyclic compounds like pyridine, imidazole, and thiazole (B1198619) derivatives, to produce the corresponding α,α-difluoroglycine products in good yields. nih.govresearchgate.net The resulting products are often solids that can be isolated without chromatographic purification. nih.gov

Table 2: Components of the 3CR for α,α-Difluoroglycine Synthesis

| Component 1 | Component 2 | Component 3 | Product Type |

|---|

This interactive table summarizes the key reactants in the multi-component reaction for synthesizing α,α-difluoroglycine analogues. researchgate.netnih.govhokudai.ac.jpresearchgate.net

Considerations in Amino Acid Precursor Synthesis

The synthesis of amino acid precursors is a critical area of study in understanding the origins of life and for the development of novel synthetic methodologies. This section explores plausible prebiotic pathways for the formation of substituted glycines and the role of ammonium ylide intermediates in the derivatization of amino acids.

Prebiotic Pathways to Substituted Glycines

The formation of amino acids and their derivatives on a prebiotic Earth is a cornerstone of origin-of-life research. While much focus has been on the 20 proteinogenic amino acids, the synthesis of substituted glycines, such as N-methylglycine (sarcosine), and their subsequent derivatization are also of significant interest. One plausible route to N-substituted amino acid derivatives involves the formation of N-carboxyanhydrides (NCAs). Research has shown that α-N-carbamoyl amino acids can serve as precursors to NCAs under prebiotic conditions. For instance, the nitrosation of solid N-carbamoyl amino acids by a gaseous mixture of nitrogen oxides, which could have been present in the primitive atmosphere, yields NCAs quantitatively. nih.gov This suggests a potential pathway for the formation of N-methylglycine-N-carboxyanhydride, a direct precursor to N-(carboxycarbonyl)-N-methylglycine.

The general scheme for this transformation can be envisioned as the reaction of N-methylglycine with a source of isocyanate (or a chemical equivalent) to form N-carbamoyl-N-methylglycine, which is then converted to the N-carboxyanhydride. These NCAs are activated forms of amino acids and are known to be key intermediates in the synthesis of polypeptides. semanticscholar.orgrsc.org

Another relevant prebiotic pathway is the synthesis of N-acyl amino acids through wet-dry cycles, which could have occurred on the early Earth's surface. While this has been demonstrated for fatty acid acylation, similar mechanisms could potentially lead to the formation of other N-substituted glycines from simpler precursors.

The following table summarizes potential prebiotic reactions leading to substituted glycine derivatives:

| Precursor 1 | Precursor 2 | Conditions | Product |

| N-methylglycine | Isocyanate source | Aqueous/Drying | N-carbamoyl-N-methylglycine |

| N-carbamoyl-N-methylglycine | Nitrogen oxides (gas) | Solid phase | N-methylglycine-N-carboxyanhydride |

| N-methylglycine | Carbonylating agent | --- | N-(carboxycarbonyl)-N-methylglycine |

Ammonium Ylide Intermediates in Amino Acid Derivatization

Ammonium ylides are reactive intermediates that can be generated from tertiary amines and have been utilized in a variety of synthetic transformations. In the context of amino acid derivatization, an ammonium ylide could be formed from an ester of N-methylglycine. The tertiary amine of the N-methylglycine derivative can react with a carbene or a carbene precursor to generate the corresponding ammonium ylide.

These ylides are stabilized by an adjacent carbonyl group and can undergo various reactions, including rearrangements and reactions with electrophiles. For instance, a plausible, though not explicitly documented for this specific substrate, reaction pathway could involve the nih.govsemanticscholar.org-sigmatropic rearrangement of an allylic ammonium ylide derived from an N-allylglycine ester to form a new carbon-carbon bond.

More relevant to the synthesis of N-(carboxycarbonyl)-N-methylglycine, an ammonium ylide intermediate could potentially react with an electrophilic carbonyl compound. For example, an ammonium ylide generated from an N-methylglycine ester could react with a phosgene (B1210022) equivalent. This reaction would introduce a carbonyl group onto the nitrogen atom, which upon hydrolysis of the ester and the acyl chloride, would yield the desired N-(carboxycarbonyl)-N-methylglycine.

The general structure of a carbonyl-stabilized ammonium ylide derived from an N-methylglycine ester is shown below:

Advanced Analytical and Spectroscopic Characterization of N Carboxycarbonyl N Methylglycine

Structural Elucidation via Spectroscopic Methods

X-ray Diffraction for Crystalline Structure Determination:No crystallographic data or studies on the crystalline structure of N-(Carboxycarbonyl)-N-methylglycine were identified.

Due to the absence of specific research on this compound, generating the requested article with scientifically accurate data and detailed findings is not feasible.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature of its chromophores (light-absorbing groups).

For a molecule such as N-(Carboxycarbonyl)-N-methylglycine, one would anticipate the presence of chromophores associated with its carbonyl and carboxyl groups. The electronic transitions would likely involve:

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atoms in the carbonyl and carboxyl groups) to an anti-bonding π* orbital. These transitions are typically of lower energy and appear at longer wavelengths in the UV spectrum.

π → π* transitions: These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the carbonyl and carboxyl groups. These are generally higher in energy and occur at shorter wavelengths compared to n → π* transitions.

A hypothetical data table for the UV-Vis absorption of N-(Carboxycarbonyl)-N-methylglycine in a specified solvent would look like this:

| Electronic Transition | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| n → π | Data not available | Data not available | Data not available |

| π → π | Data not available | Data not available | Data not available |

| (Interactive data table based on hypothetical data) |

Emerging Analytical Approaches for Metabolite Profiling

Metabolite profiling, a key aspect of metabolomics, aims to identify and quantify the small-molecule metabolites within a biological system. Emerging analytical techniques offer high sensitivity and resolution, which would be essential for the detection and characterization of N-(Carboxycarbonyl)-N-methylglycine if it were present in a biological sample.

Several advanced platforms are commonly employed for metabolite profiling:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used technique that separates metabolites based on their physicochemical properties using liquid chromatography, followed by their detection and identification based on their mass-to-charge ratio by mass spectrometry. For a compound like N-(Carboxycarbonyl)-N-methylglycine, LC-MS would be a suitable method for its quantification in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is typically used for volatile and thermally stable compounds. For non-volatile metabolites like N-(Carboxycarbonyl)-N-methylglycine, a derivatization step would be necessary to increase their volatility before analysis by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about metabolites and can be used for their quantification without the need for chromatographic separation. It is a non-destructive technique that can provide a comprehensive overview of the metabolome.

The application of these techniques to N-acylated amino acids and other glycine (B1666218) derivatives has been documented in the scientific literature. acs.orgnih.govnih.gov These studies demonstrate the utility of modern analytical methods in identifying and quantifying novel metabolites and understanding their roles in biological processes.

A summary of potential analytical approaches for N-(Carboxycarbonyl)-N-methylglycine is presented in the table below:

| Analytical Technique | Potential Application for N-(Carboxycarbonyl)-N-methylglycine | Key Advantages |

| LC-MS | Separation, identification, and quantification in biological fluids. | High sensitivity and selectivity; suitable for non-volatile compounds. |

| GC-MS | Analysis after chemical derivatization to increase volatility. | High chromatographic resolution; extensive compound libraries. |

| NMR Spectroscopy | Structural elucidation and quantification in complex mixtures. | Non-destructive; provides rich structural information. |

| (Interactive data table summarizing potential analytical methods) |

Despite the suitability of these techniques, no specific studies employing them for the profiling of N-(Carboxycarbonyl)-N-methylglycine have been reported in the available scientific literature. Therefore, no detailed research findings on its detection or quantification in any biological system can be presented.

Based on a comprehensive search of available scientific literature, there is currently no specific published research on "Glycine, N-(carboxycarbonyl)-N-methyl-" that addresses the detailed theoretical and computational investigations outlined in your request.

Searches for this compound, also known as N-Methyl-N-oxalylglycine, did not yield any specific studies concerning its electronic structure, predicted spectra, enzyme-ligand interactions, or in silico synthesis design. The topics requested are highly specialized and indicate a level of research focus that has not yet been applied to this particular molecule in the public domain.

Therefore, it is not possible to provide the requested article with scientifically accurate and verifiable information while adhering to the strict outline provided.

Theoretical and Computational Investigations of N Carboxycarbonyl N Methylglycine Systems

In Silico Approaches for Reaction Mechanism Elucidation and Synthesis Design

Automated Reaction Pathway Exploration

Automated reaction pathway exploration is a computational methodology designed to systematically discover possible reaction mechanisms and identify reactants, transition states, and products on a potential energy surface. rsc.orgchemrxiv.org This approach minimizes human bias and can uncover novel or unexpected reaction pathways. For a system involving N-(carboxycarbonyl)-N-methylglycine, such an exploration could elucidate its formation, decomposition, or transformation into other valuable chemical entities.

Methodologies like the Artificial Force Induced Reaction (AFIR) method or approaches combining molecular dynamics, graph theory, and Monte Carlo simulations can be employed to map out complex reaction networks. mdpi.com These techniques are particularly useful for modeling the intricate and often non-intuitive transition states of organic reactions. rsc.org

Research Findings:

A hypothetical automated exploration for a reaction involving N-(carboxycarbonyl)-N-methylglycine could proceed by defining the reactants and allowing the algorithm to search for low-energy pathways. For instance, exploring the formation of N-methylglycine-N-carboxyanhydride (Sar-NCA) from a precursor like N-phenoxycarbonyl-N-methylglycine involves an intramolecular cyclization with the elimination of a leaving group (e.g., phenol). rsc.orgsemanticscholar.org Computational tools can model this transformation, calculating the activation energies and reaction thermodynamics.

Density Functional Theory (DFT) methods are frequently used in these explorations to accurately characterize the electronic structure and energies of the molecules and transition states involved. mdpi.com A python-based workflow could automate the entire process, from generating initial conformers to calculating the final reaction profiles. rsc.orgchemrxiv.org

Below is a data table representing hypothetical outputs from an automated reaction pathway exploration for the cyclization of a generic N-(aryloxycarbonyl)-N-methylglycine to form Sar-NCA.

| Step | Species | Method | Calculated Parameter | Value (kcal/mol) |

| 1 | Reactant (R) | DFT (B3LYP/6-31G) | Relative Energy | 0.0 |

| 2 | Transition State (TS) | DFT (B3LYP/6-31G) | Activation Energy (ΔE‡) | +25.4 |

| 3 | Product Complex (P) | DFT (B3LYP/6-31G*) | Relative Energy | -10.2 |

Rational Design of Synthesis Methodologies

Rational design leverages computational modeling to proactively design and optimize synthetic routes for a target molecule. nih.gov This approach can significantly reduce the time and resources required in experimental settings by predicting reaction outcomes, identifying optimal catalysts, and suggesting favorable reaction conditions.

For the synthesis of N-(carboxycarbonyl)-N-methylglycine derivatives, computational studies can guide the selection of precursors and reagents. For example, in the synthesis of polysarcosine from N-phenoxycarbonyl-N-methylglycine, the choice of the phenoxy group as a leaving group is critical. semanticscholar.org Computational modeling could be used to screen various leaving groups by calculating the reaction barriers for the key cyclization step, thereby identifying the most efficient precursor.

Research Findings:

Recent studies have utilized DFT calculations to understand the mechanism of the ring-opening polymerization (ROP) of sarcosine-NCA, a direct derivative of N-(carboxycarbonyl)-N-methylglycine systems. pku.edu.cn These calculations revealed that the ring-opening step proceeds through a stepwise nucleophilic addition-elimination process and that carboxylic acid catalysts can significantly lower the activation barrier by facilitating proton transfer. pku.edu.cn This insight is invaluable for the rational design of more efficient polymerization catalysts.

The process of rational design can be summarized in a workflow, as shown in the table below, using the synthesis of a polysarcosine precursor as an example.

| Phase | Action | Computational Tool/Method | Objective |

| 1. Design | Identify target precursor (e.g., N-Phenoxycarbonyl-N-methylglycine) | Chemical Informatics | Select a stable, handleable monomer precursor. rsc.org |

| 2. Modeling | Screen potential leaving groups (e.g., phenoxy, nitrophenoxy) | DFT Calculations | Predict reaction rates and stability by calculating transition state energies. |

| 3. Optimization | Model the effect of catalysts (e.g., tertiary amines, carboxylic acids) | QM/MM Simulations | Elucidate the catalytic mechanism and optimize catalyst structure. pku.edu.cn |

| 4. Validation | Predict spectroscopic properties (NMR, IR) of intermediates and products | DFT Calculations | Aid in the characterization of compounds during experimental synthesis. |

| 5. Synthesis | Experimental synthesis based on computational predictions | Laboratory Synthesis | Achieve controlled synthesis of the target polymer. rsc.orgpku.edu.cn |

Through such integrated computational and experimental approaches, the synthesis of complex molecules like N-(carboxycarbonyl)-N-methylglycine and its derivatives can be achieved with greater precision and efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.